

Application Notes and Protocols for the Synthesis of C24H23BrClN3O4 Analogues

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Compound of Interest		
Compound Name:	C24H23BrCIN3O4	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic route planning for analogues of **C24H23BrClN3O4**, a complex halogenated N-acyl-N'-aryl urea. The protocols detailed below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a foundational framework for the synthesis and exploration of this chemical space.

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible retrosynthetic analysis of the target molecule, N-(2-benzoyl-4-bromophenyl)-N'-(4-chloro-2-hydroxyphenyl)urea, and its analogues suggests a convergent synthetic strategy. The core urea linkage can be forged in the final step of the synthesis by reacting a substituted benzoyl isocyanate with a substituted aniline. This approach allows for the late-stage diversification of the analogues by varying the structures of the two key precursors.

The proposed synthetic route is outlined in the workflow diagram below. The synthesis commences with the preparation of two key intermediates: 2-amino-5-bromobenzophenone (Intermediate A) and 4-chloro-2-nitrophenol, which is subsequently reduced to 2-amino-4-chlorophenol (Intermediate B). Intermediate A is then converted to the corresponding benzoyl isocyanate, which is reacted with Intermediate B to yield the final product.



Caption: Proposed synthetic workflow for **C24H23BrCIN3O4** analogues.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthetic route, based on literature precedents for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions employed.

Step	Reaction Type	Starting Material(s)	Product	Typical Yield (%)	Reference(s)
1a. Bromination	Electrophilic Aromatic Substitution	2- Aminobenzon itrile	2-Amino-5- bromobenzon itrile	85-95	[1]
1b. Grignard Reaction	Nucleophilic Acyl Substitution	2-Amino-5- bromobenzon itrile, Phenylmagne sium bromide	2-Amino-5- bromobenzop henone (Int. A)	70-85	[1]
2a. Nitration	Electrophilic Aromatic Substitution	4- Chlorophenol	4-Chloro-2- nitrophenol	80-90	[2]
2b. Reduction	Nitro Reduction	4-Chloro-2- nitrophenol	2-Amino-4- chlorophenol (Int. B)	90-98	[2][3]
3. Isocyanate Formation	Phosgenation	2-Amino-5- bromobenzop henone (Int. A)	Substituted Benzoyl Isocyanate	85-95	[4]
4. Urea Formation	Nucleophilic Addition	Substituted Benzoyl Isocyanate, 2-Amino-4- chlorophenol (Int. B)	C24H23BrCl N3O4 Analogue	70-90	[5]



Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzophenone (Intermediate A)

This protocol is adapted from a known procedure for the synthesis of o-aminobenzophenones. [1]

Materials:

- 2-Amino-5-bromobenzonitrile
- Phenylmagnesium bromide (3.0 M solution in diethyl ether)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- · Ethyl acetate
- Hexane

Procedure:

- To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add phenylmagnesium bromide (2.0 eq) dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).



- Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-amino-5-bromobenzophenone.

Protocol 2: Synthesis of 2-Amino-4-chlorophenol (Intermediate B)

This protocol involves the nitration of 4-chlorophenol followed by reduction.[2][3]

Part A: Synthesis of 4-Chloro-2-nitrophenol Materials:

- 4-Chlorophenol
- Nitric acid (70%)
- Sulfuric acid (98%)
- Ice
- Dichloromethane

Procedure:

- To a stirred mixture of 4-chlorophenol (1.0 eq) in dichloromethane at 0 °C, slowly add a precooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq).
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
- Pour the reaction mixture onto crushed ice and extract with dichloromethane.
- Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-chloro-2-nitrophenol.



• 4-Chloro-2-nitrophenol

Ammonium chloride

• Iron powder

Ethanol

Water

Part B: Synthesis of 2-Amino-4-chlorophenol Materials:

Procedure:
• To a suspension of 4-chloro-2-nitrophenol (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
Heat the mixture to reflux and stir vigorously for 3 hours.
• Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite.
Wash the celite pad with hot ethanol.
 Concentrate the combined filtrates under reduced pressure to obtain 2-amino-4- chlorophenol.
Protocol 3: Synthesis of the Final C24H23BrCIN3O4 Analogue
This protocol describes the formation of the urea linkage by reacting an in situ generated benzoyl isocyanate with the aminophenol intermediate.[4][5]
Materials:
2-Amino-5-bromobenzophenone (Intermediate A)
• Triphosgene

• Triethylamine



- · Anhydrous Toluene
- 2-Amino-4-chlorophenol (Intermediate B)
- Hexane

Procedure:

- Isocyanate Formation: To a solution of 2-amino-5-bromobenzophenone (1.0 eq) in anhydrous toluene, add triphosgene (0.4 eq) under a nitrogen atmosphere.
- Heat the mixture to reflux and slowly add a solution of triethylamine (2.2 eq) in anhydrous toluene over 1 hour.
- Continue to reflux for an additional 2 hours after the addition is complete.
- Cool the reaction mixture to room temperature. The resulting solution contains the in situ generated 2-benzoyl-4-bromophenyl isocyanate.
- Urea Formation: To the solution of the isocyanate, add a solution of 2-amino-4-chlorophenol
 (1.0 eq) in anhydrous toluene dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12 hours.
- A precipitate will form. Collect the solid by filtration, wash with cold toluene and then with hexane.
- Dry the solid under vacuum to yield the final N-(2-benzoyl-4-bromophenyl)-N'-(4-chloro-2-hydroxyphenyl)urea analogue.

Signaling Pathway and Mechanism of Action

N-benzoyl-N'-phenylurea derivatives are well-established as insect growth regulators that primarily act by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.

[6] The proposed mechanism of action involves the inhibition of the enzyme chitin synthase.

Caption: Mechanism of action of benzoylphenylurea insecticides.

Methodological & Application





The inhibition of chitin synthase disrupts the formation of the new exoskeleton during the molting process.[7][8] This leads to a failure in molting, resulting in larval mortality. This targeted mode of action provides a degree of selectivity towards insects over vertebrates, which do not possess chitin.

Disclaimer: The provided synthetic protocols are intended for guidance and should be performed by qualified chemists in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The biological activity described is based on the general class of compounds and has not been confirmed for the specific molecule **C24H23BrCIN3O4**. Further biological evaluation is required to determine the specific activity and mechanism of its analogues.

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